Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester is an organic compound with the molecular formula C18H27NO2. This compound is characterized by its unique structure, which includes a carbamate group, an aromatic ring, and a long aliphatic chain with a propenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester typically involves the reaction of [1-(2-propenyl)heptyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.
Carbamic acid, N- [2- [ (2-methyl-1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester: Contains a different substituent on the carbamate group.
Uniqueness
Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester is unique due to its specific combination of a long aliphatic chain with a propenyl group and a phenylmethyl ester.
Properties
CAS No. |
830335-32-5 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl N-dec-1-en-4-ylcarbamate |
InChI |
InChI=1S/C18H27NO2/c1-3-5-6-10-14-17(11-4-2)19-18(20)21-15-16-12-8-7-9-13-16/h4,7-9,12-13,17H,2-3,5-6,10-11,14-15H2,1H3,(H,19,20) |
InChI Key |
QLDOGDTURTWDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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